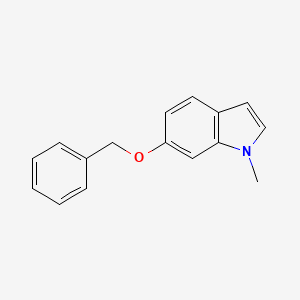

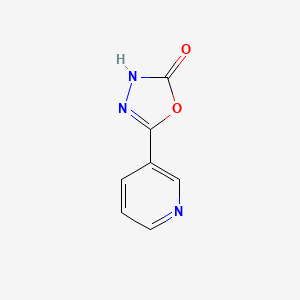

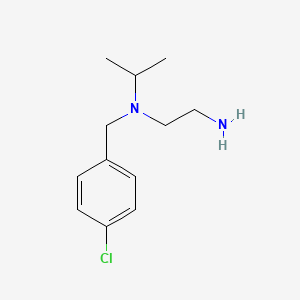

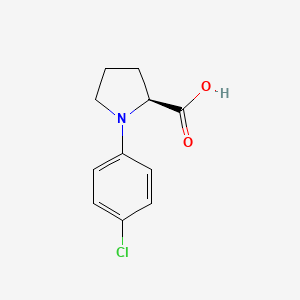

L-Proline, 1-(4-chlorophenyl)-

Vue d'ensemble

Description

Synthesis Analysis

L-Proline has been used as a catalyst for the enantioselective reduction of ketones . It has also been used in the synthesis of dihydropyrano[3,2-c]chromenes . L-Proline and its derivatives have been used as organocatalysts to catalyze reactions such as Mannich, Michael, Morita–Baylis–Hillman reactions, and the aldol addition .Molecular Structure Analysis

The molecular structure of L-Proline, 1-(4-chlorophenyl)-, was analyzed using DFT/B3LYP and DFT/M06-2X methods with 6-31G (d,p) basis set . The vibrational spectra were interpreted by using vibrational energy distribution analysis (VEDA) program and potential Energy Distribution (PED) analysis of the vibrational modes have been performed to have a clear picture of the fragments of different states of the molecule .Chemical Reactions Analysis

L-Proline has been used as a catalyst in various chemical reactions. For instance, it has been used as a catalyst in the asymmetric Michael addition reactions of ketones and aldehydes to nitro-olefins . It has also been used in the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions .Applications De Recherche Scientifique

Applications in Cellular Metabolism and Macromolecule Synthesis

L-Proline analogues, including 1-(4-chlorophenyl) derivatives, have been invaluable in studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogues are used to understand protein folding and structure, and their applications extend to industrial uses, such as in microorganisms overproducing L-proline (Bach & Takagi, 2013).

Role in Organic Synthesis

L-Proline, including its chlorophenyl derivatives, acts as an organocatalyst in the synthesis of various organic compounds. It has been used in the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, demonstrating its versatility and efficiency as a catalyst under mild conditions (Varala et al., 2007).

Cryoprotection in Protein Crystallography

In protein crystallography, L-Proline serves as an effective cryoprotectant. Its use in the preparation of protein crystals for low-temperature data collection has shown compatibility with typical crystallization formulations, performing as well as traditional cryoprotectants (Pemberton et al., 2012).

Synthesis of Pharmaceutical Compounds

L-Proline analogues, including chlorophenyl derivatives, are integral in the synthesis of pharmaceuticals. They provide chiral building blocks essential for organic synthesis, demonstrating their significant role in the pharmaceutical industry (Das et al., 2012).

As an Artificial Enzyme in Organic Transformations

L-Proline has been synthesized as a magnetic bifunctional artificial enzyme, showcasing its potential in catalyzing various organic transformations. This innovation highlights its efficiency and versatility in enzymatic reactions and pharmaceutical syntheses (Aghahosseini et al., 2018).

Multi-component Synthesis Methodologies

L-Proline catalyzes the synthesis of complex compounds like methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo pyrano pyrimidine-3-carboxylate. This method highlights its role in green chemistry, offering high yields and simpler procedures (Yadav et al., 2021).

Mécanisme D'action

Target of Action

L-Proline, 1-(4-chlorophenyl)-, also known as (2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, is a versatile compound that has been found to target various biochemical processes. It has been reported to act as a resolution agent for both enantiomers of mandelic acid . This indicates that the compound may interact with chiral molecules and influence their stereochemistry.

Mode of Action

It is known that l-proline can act as a catalyst in various organic reactions . As a catalyst, it facilitates chemical reactions without being consumed in the process. It is likely that L-Proline, 1-(4-chlorophenyl)- interacts with its targets in a similar manner, possibly altering their chemical structure or function.

Biochemical Pathways

L-Proline, 1-(4-chlorophenyl)- may influence several biochemical pathways. For instance, it has been found to play a role in the proline biosynthetic pathway . In this pathway, the enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR) catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline . By influencing this pathway, L-Proline, 1-(4-chlorophenyl)- could potentially affect the production of proline and other downstream metabolites.

Result of Action

The result of L-Proline, 1-(4-chlorophenyl)-'s action can vary depending on the context. For example, it has been used as a catalyst in the synthesis of new spirooxindole derivatives . In this context, the compound facilitates the formation of new chemical structures, potentially leading to the production of novel compounds with therapeutic potential.

Safety and Hazards

Orientations Futures

Chiral Ionic Liquids (CIL) based on L-proline have been developed and tested as efficient chiral catalysts in IL media for asymmetric Michael addition reactions . This suggests that L-Proline, 1-(4-chlorophenyl)- could potentially be used in the development of new chiral ionic liquids for asymmetric reactions.

Propriétés

IUPAC Name |

(2S)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEIGKACEFDJKI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738961 | |

| Record name | 1-(4-Chlorophenyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61898-80-4 | |

| Record name | 1-(4-Chlorophenyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.